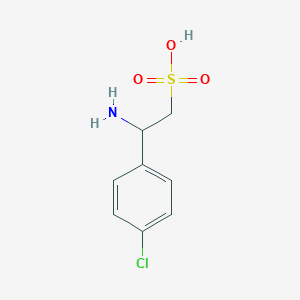

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid, commonly known as ACES, is a zwitterionic buffering agent that is widely used in scientific research. It was first synthesized in 1975 by Good et al. as a replacement for other buffering agents such as Tris and phosphate, which can interfere with certain biochemical assays. ACES has since become a popular choice for many applications due to its unique properties and versatility.

Wirkmechanismus

ACES acts as a zwitterionic buffer, meaning it can both accept and donate protons depending on the pH of the solution. This property allows it to maintain a stable pH range and prevent fluctuations that can affect the results of biochemical assays. ACES has a pKa of 7.0, which makes it an ideal buffer for many applications.

Biochemische Und Physiologische Effekte

ACES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle ACES with care and follow proper safety protocols when working with it.

Vorteile Und Einschränkungen Für Laborexperimente

ACES has several advantages over other buffering agents, including:

- High buffering capacity in the neutral pH range

- Minimal interference with biochemical assays

- Low toxicity and non-irritating properties

- Stable over a wide range of temperatures

However, ACES also has some limitations, including:

- Limited solubility in water

- Relatively high cost compared to other buffering agents

- Incompatibility with certain enzymes and proteins

Zukünftige Richtungen

Despite its widespread use, there is still much to learn about the properties and potential applications of ACES. Some possible future directions for research include:

- Developing new synthesis methods to improve yield and reduce cost

- Investigating the effects of ACES on different types of cells and tissues

- Studying the interaction of ACES with enzymes and proteins in more detail

- Exploring the use of ACES in drug delivery systems and other biomedical applications

Conclusion

In conclusion, ACES is a versatile and widely used buffering agent in scientific research. Its unique properties make it an ideal choice for many applications, particularly those that require a neutral pH range and minimal interference with biochemical assays. While there are some limitations to its use, ACES has proven to be a valuable tool in many fields of research and holds promise for future applications.

Synthesemethoden

ACES can be synthesized in several ways, but the most common method involves the reaction of 4-chlorophenylacetic acid with sulfur trioxide to form 2-(4-chlorophenyl)sulfonylacetic acid. This compound is then treated with ammonia to yield ACES. The overall reaction can be represented as follows:

Wissenschaftliche Forschungsanwendungen

ACES is primarily used as a buffering agent in scientific research. It is particularly useful in assays that require a neutral pH range (pH 6.8-7.4) and where other buffering agents may interfere with the results. ACES has been used in a wide range of applications, including:

- Enzyme assays

- Electrophoresis

- Cell culture media

- Protein purification

- DNA sequencing

Eigenschaften

CAS-Nummer |

100376-62-3 |

|---|---|

Produktname |

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid |

Molekularformel |

C8H10ClNO3S |

Molekulargewicht |

235.69 g/mol |

IUPAC-Name |

2-amino-2-(4-chlorophenyl)ethanesulfonic acid |

InChI |

InChI=1S/C8H10ClNO3S/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13/h1-4,8H,5,10H2,(H,11,12,13) |

InChI-Schlüssel |

YXUUWCRKRJHQBE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |

Synonyme |

2-ACPESA 2-amino-2-(4-chlorophenyl)ethanesulfonic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)